5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone
Description
Properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3S/c1-11(10-16(2,3)4)9-12(17)13-5-6-14(20-13)15-18-7-8-19-15/h5-6,11,15H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZGLLVCCKGLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(S1)C2OCCO2)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641917 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898773-02-9 | |
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3,5,5-trimethylhexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note: Structural Elucidation of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone. The structural complexity of this molecule, incorporating a thiophene ring, a ketone, and a dioxolane acetal, necessitates a detailed NMR analysis for unambiguous structure confirmation and purity assessment. This document outlines the predicted ¹H and ¹³C NMR spectral features, provides a detailed experimental protocol for sample preparation and data acquisition, and explains the underlying principles for the observed chemical shifts and coupling patterns. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require robust analytical methods for the characterization of novel organic compounds.
Introduction
The title compound, 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone, is a multifaceted organic molecule featuring several key functional groups that contribute to its chemical properties and potential applications. The thiophene moiety is a common heterocyclic scaffold in many pharmaceuticals due to its diverse biological activities. The ketone functionality provides a reactive handle for further synthetic transformations, while the 1,3-dioxolane group serves as a protecting group for a carbonyl functionality, which can be strategically removed under specific conditions. Accurate structural characterization is paramount for ensuring the identity and purity of such compounds, which is critical in research and development settings.
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, one can deduce the connectivity of atoms and the overall molecular architecture. This application note serves as a practical guide to interpreting the NMR data of the title compound, leveraging established principles of NMR spectroscopy and empirical data from related structural motifs.
Predicted ¹H and ¹³C NMR Spectral Analysis
The expected ¹H and ¹³C NMR chemical shifts for 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone are predicted based on the analysis of its constituent functional groups. The electron-withdrawing nature of the ketone and the aromaticity of the thiophene ring, along with the specific environment of the dioxolane and the bulky 2,4,4-trimethylpentyl group, all contribute to the unique spectral signature of the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| H-3' | 7.6 - 7.8 | d | 1H | Thiophene proton adjacent to the ketone, deshielded by the carbonyl group. |
| H-4' | 7.1 - 7.3 | d | 1H | Thiophene proton coupled to H-3'. |
| H-acetal | 5.8 - 6.0 | s | 1H | Acetal proton of the dioxolane ring, significantly downfield. |
| O-CH₂-CH₂-O | 4.0 - 4.2 | m | 4H | Methylene protons of the dioxolane ring. |
| -CO-CH₂- | 2.9 - 3.1 | s | 2H | Methylene protons alpha to the ketone. |
| -C(CH₃)₂-CH₂ - | 1.6 - 1.8 | s | 2H | Methylene protons of the trimethylpentyl group. |
| -C(CH₃ )₂- | 1.3 - 1.5 | s | 6H | Methyl protons on the quaternary carbon of the trimethylpentyl group. |
| -C(CH₃)₃ | 0.9 - 1.1 | s | 9H | tert-Butyl protons of the trimethylpentyl group. |
Note: Chemical shifts are predictions and may vary slightly based on experimental conditions.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |
| C=O | 190 - 200 | Ketone carbonyl carbon, highly deshielded.[1][2] |
| C-2' | 145 - 150 | Quaternary thiophene carbon attached to the ketone. |
| C-5' | 140 - 145 | Quaternary thiophene carbon attached to the dioxolane. |
| C-3' | 132 - 135 | Thiophene carbon adjacent to the ketone. |
| C-4' | 125 - 128 | Thiophene carbon. |
| C-acetal | 100 - 105 | Acetal carbon of the dioxolane ring.[3] |
| O-CH₂-CH₂-O | 65 - 70 | Methylene carbons of the dioxolane ring. |
| -CO-C H₂- | 45 - 50 | Methylene carbon alpha to the ketone. |
| -C (CH₃)₂- | 50 - 55 | Quaternary carbon of the trimethylpentyl group. |
| -C(C H₂) - | 30 - 35 | Methylene carbon of the trimethylpentyl group. |
| -C(C H₃)₂- | 30 - 35 | Methyl carbons on the quaternary carbon. |
| -C (CH₃)₃ | 30 - 35 | Quaternary carbon of the tert-butyl group. |
| -C(C H₃)₃ | 28 - 32 | Methyl carbons of the tert-butyl group. |
Note: The exact chemical shifts can be influenced by solvent and concentration.[4]
Molecular Structure and Key NMR Correlations
The following diagram illustrates the molecular structure of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone with key protons and carbons labeled for NMR correlation.
Figure 1. Molecular structure with key proton environments highlighted.
Experimental Protocols
Sample Preparation
A high-quality NMR spectrum is contingent on proper sample preparation.[5] The following protocol is recommended:
-
Sample Weighing: Accurately weigh 5-10 mg of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Ensure the solvent is of high purity to avoid interfering signals.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7] Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5]
-
Transfer to NMR Tube: Carefully transfer the solution to the NMR tube. Avoid any solid particles from entering the tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.
NMR Data Acquisition
The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16-32 scans, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): 1024-4096 scans, as ¹³C has a low natural abundance.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K.
Data Processing
Raw NMR data (Free Induction Decay - FID) must be processed to obtain the final spectrum.[8] The standard processing steps include:
-
Fourier Transformation (FT): Converts the time-domain FID signal into the frequency-domain spectrum.
-
Phasing: Corrects the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Corrects any distortions in the baseline of the spectrum.
-
Referencing: Calibrates the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[9]
-
Integration: Determines the relative number of protons corresponding to each signal in the ¹H NMR spectrum.
The following flowchart outlines the complete workflow from sample preparation to final data analysis.
Figure 2. Workflow for NMR characterization.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The expected chemical shifts and coupling patterns serve as a benchmark for successful characterization. Any significant deviation from the predicted values should prompt a re-evaluation of the compound's structure or purity. For instance, the presence of unexpected signals may indicate impurities, while the absence of expected signals could suggest an incomplete reaction or an alternative molecular structure. Cross-validation with other analytical techniques, such as mass spectrometry and infrared spectroscopy, is always recommended for comprehensive structural confirmation.
Conclusion
This application note provides a detailed framework for the ¹H and ¹³C NMR characterization of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone. By following the outlined protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The predicted spectral data and their interpretations offer a reliable reference for structural verification. This systematic approach ensures the scientific integrity of the characterization process, which is fundamental for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Chemistry LibreTexts. (2020). Spectroscopy of Ketones and Aldehydes. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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- 4. chem.washington.edu [chem.washington.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
Application Notes & Protocols for Screening 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone for Biological Activity
Introduction: Rationale for a Tiered Screening Approach
The compound 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone presents a unique chemical architecture for biological screening. Its core structure contains a thiophene ring, a privileged pharmacophore found in numerous FDA-approved drugs known for a wide spectrum of activities including anti-inflammatory, antimicrobial, and anticancer effects[1][2][3][4]. The presence of the 1,3-dioxolane moiety, which can also contribute to antimicrobial and antifungal properties, further enhances its potential as a bioactive agent[5]. The bulky, lipophilic 2,4,4-trimethylpentyl ketone side-chain will significantly influence the compound's pharmacokinetic properties, such as membrane permeability and interaction with hydrophobic pockets of biological targets.
Given these structural alerts, a systematic, multi-tiered screening strategy is essential to comprehensively profile the compound's biological activity. This guide eschews a rigid template to provide a logical, causality-driven workflow. We begin with broad, cost-effective in silico predictions and foundational cytotoxicity assessments, progressing to targeted antimicrobial, enzyme, and receptor-based assays. This approach ensures that resources are focused on the most promising activities while establishing a clear therapeutic window, a cornerstone of modern drug discovery.[6][7]
Phase 1: In Silico Prediction and Physicochemical Profiling
Before committing to resource-intensive wet-lab experiments, computational modeling provides invaluable insights into the compound's potential.[8][9] This in silico phase aims to predict drug-likeness, potential biological targets, and metabolic liabilities, thereby guiding the subsequent experimental design.
Protocol 1: Computational Assessment
-
Drug-Likeness and Physicochemical Properties:
-
Utilize web-based platforms such as SwissADME or Molinspiration.
-
Input the compound's SMILES or draw the structure.
-
Analyze parameters against Lipinski's Rule of Five to predict oral bioavailability.
-
Evaluate other properties like topological polar surface area (TPSA), insolubility, and synthetic accessibility.
-
-
Bioactivity Prediction:
-
Employ prediction algorithms (e.g., PASS, SwissTargetPrediction) to generate a ranked list of probable biological targets.[10] These tools correlate the compound's structure with vast databases of known active molecules.
-
Pay close attention to predicted interactions with enzyme classes (kinases, proteases), G-protein coupled receptors (GPCRs), and ion channels.[10]
-
-
Toxicity and Metabolism Prediction:
-
Use platforms like ProTox-II or admetSAR to predict potential hepatotoxicity, mutagenicity, and carcinogenicity.
-
The thiophene ring is a known structural alert, as its metabolism by cytochrome P450 enzymes can form reactive thiophene S-oxides or epoxides, which may lead to hepatotoxicity.[11] Identifying potential metabolic hotspots is crucial for interpreting subsequent cytotoxicity data.
-
Phase 2: Tier 1 Experimental Screening - Foundational Assays
This phase involves broad-spectrum in vitro assays to establish a foundational biological activity profile, focusing on general cytotoxicity and antimicrobial potential.
General Cytotoxicity Assessment
Determining the compound's inherent toxicity across various cell lines is the most critical first step. It establishes the concentration range for all subsequent cell-based assays and identifies any potential for non-specific, cytotoxic-driven results. We recommend parallel screening with two mechanistically different assays to ensure data robustness.
Protocol 2: MTT Cell Viability Assay
-
Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Plating: Seed human cell lines (e.g., HeLa for cervical cancer, HepG2 for liver cancer, and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Controls: Include wells with cells only (negative control), cells with vehicle (DMSO control), and cells treated with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Replace the medium in the wells with the compound dilutions and controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 3: Lactate Dehydrogenase (LDH) Release Assay
-
Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity.[12] The released LDH activity is measured in a coupled enzymatic reaction that results in a color change.[13]
-
Methodology:
-
Cell Plating and Treatment: Follow steps 1-4 from the MTT protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Maximum LDH Release Control: Add a lysis buffer (e.g., 1% Triton X-100) to a set of control wells 45 minutes before supernatant collection to induce 100% cell lysis.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.
-
Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Test Compound - Vehicle Control) / (Maximum Release - Vehicle Control) * 100).[14] Determine the IC₅₀ value as described for the MTT assay.
Antimicrobial Susceptibility Screening
The presence of both thiophene and dioxolane moieties strongly suggests potential antimicrobial activity.[5][15][16] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[17]
Protocol 4: Broth Microdilution for MIC Determination
-
Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.[18][19]
-
Methodology:
-
Microorganism Panel:
-
Gram-positive: Staphylococcus aureus (ATCC 25923)
-
Gram-negative: Escherichia coli (ATCC 25922)
-
Fungus: Candida albicans (ATCC 10231)
-
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound (from 256 µg/mL down to 0.5 µg/mL) in the corresponding broth.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (microorganism in broth without compound), a negative control (broth only), and a vehicle control (microorganism with DMSO). A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration well where no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
-
Screening Workflow Visualization
Caption: Tiered screening workflow for novel compound evaluation.
Phase 3: Tier 2 Experimental Screening - Mechanistic Assays
If the compound shows low cytotoxicity and promising activity in Tier 1 screens, or if in silico predictions point towards specific target families, Tier 2 assays are initiated to elucidate the mechanism of action.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting enzymes.[20] A general protocol for screening against a panel of relevant enzymes (e.g., kinases, proteases, cyclooxygenases based on in silico hits) is provided.
Protocol 5: General Fluorometric Enzyme Inhibition Assay
-
Principle: The assay measures the activity of an enzyme by monitoring the conversion of a non-fluorescent substrate to a fluorescent product. An inhibitor will reduce the rate of this conversion.
-
Methodology:
-
Assay Buffer Preparation: Prepare an assay buffer optimized for the specific enzyme being tested.
-
Reagent Preparation: Prepare solutions of the enzyme, fluorogenic substrate, and the test compound in the assay buffer.
-
Reaction Setup (384-well plate):
-
Add 5 µL of the test compound dilutions (typically 10 concentrations for IC₅₀ determination).
-
Add 10 µL of the enzyme solution.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
-
Reaction Initiation: Add 10 µL of the substrate solution to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30 minutes) at the appropriate excitation/emission wavelengths.
-
Controls:
-
100% Activity: Enzyme, substrate, and vehicle (DMSO).
-
0% Activity: Substrate and vehicle (no enzyme).
-
Positive Control: A known inhibitor for the target enzyme.
-
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates to the 100% activity control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.[21]
-
Receptor Binding Assays
These assays determine if the compound interacts with a specific cellular receptor.[22] A competitive binding assay is a common format for initial screening, where the test compound competes with a known, labeled ligand for binding to the receptor.[23]
Protocol 6: Competitive Radioligand Binding Assay
-
Principle: A fixed concentration of a high-affinity radiolabeled ligand and a source of the target receptor (e.g., cell membranes) are incubated with varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured. An effective competitor will decrease the amount of bound radioligand.
-
Methodology:
-
Reagent Preparation:
-
Receptor Source: Prepare membranes from cells overexpressing the target receptor.
-
Radioligand: Select a suitable radioligand (e.g., ³H or ¹²⁵I-labeled) for the target.
-
Test Compound: Prepare serial dilutions.
-
-
Assay Setup: In a 96-well plate, combine the receptor membranes, radioligand (at a concentration near its K_d), and test compound dilutions in a binding buffer.
-
Control Wells:
-
Total Binding: Membranes + Radioligand + Vehicle.
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand to saturate all specific binding sites.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to reach equilibrium.
-
Separation: Rapidly harvest the contents of each well onto a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.
-
Detection: Wash the filtermat to remove residual unbound ligand. Measure the radioactivity retained on the filtermat using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the log of the test compound concentration.
-
Determine the IC₅₀ from the resulting sigmoidal curve.
-
Convert the IC₅₀ to an inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Visualization of Assay Principle
Caption: Principle of a competitive receptor binding assay.
Data Summary and Interpretation
All quantitative data should be summarized for clear comparison. A "hit" is typically defined by a predefined activity threshold (e.g., IC₅₀ or MIC below 10 µM) and a desirable selectivity profile.
Table 1: Hypothetical Cytotoxicity Profile
| Cell Line | Assay | IC₅₀ (µM) |
|---|---|---|
| HepG2 (Liver Cancer) | MTT | 25.4 |
| HeLa (Cervical Cancer) | MTT | 18.9 |
| HEK293 (Non-cancerous) | MTT | > 100 |
| HepG2 (Liver Cancer) | LDH | 31.2 |
Interpretation: The compound shows moderate, selective cytotoxicity against cancer cell lines compared to a non-cancerous line, suggesting a potential therapeutic window.
Table 2: Hypothetical Antimicrobial Activity
| Organism | MIC (µg/mL) |
|---|---|
| S. aureus | 8 |
| E. coli | > 128 |
| C. albicans | 32 |
Interpretation: A promising hit against Gram-positive bacteria (S. aureus). The compound is largely inactive against Gram-negative bacteria and shows weak antifungal activity.
Conclusion and Self-Validating Principles
This application guide outlines a robust, tiered strategy for the initial biological characterization of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone. The trustworthiness of this workflow is embedded in its self-validating structure:
-
Orthogonal Assays: Using multiple assays for the same endpoint (e.g., MTT and LDH for cytotoxicity) provides confidence in the results by mitigating technology-specific artifacts.
-
Comprehensive Controls: Every protocol includes mandatory positive, negative, and vehicle controls to ensure the assay is performing correctly and to normalize the data accurately.
-
Counter-Screening: Assessing cytotoxicity early and broadly is a form of counter-screening that prevents the misinterpretation of data from other assays that might be caused by non-specific cell death.
-
Data-Driven Progression: The decision to advance to more complex and expensive Tier 2 assays is based on quantifiable data from Tier 1, ensuring an efficient use of resources.
Following this workflow will generate a comprehensive preliminary profile of the compound, identifying promising avenues for further hit-to-lead development and mechanistic studies.
References
-
In vitro and in silico assessment of new beta amino ketones with antiplasmodial activity. Malaria Journal. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Molecules. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
In vitro and in silico assessment of new beta amino ketones with antiplasmodial activity. SciELO. [Link]
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]
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Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]
-
Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]
-
High-throughput screening: accelerating drug discovery. Mettler Toledo. [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Visualized Experiments. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
MTT assays (% inhibition of cell viability) and LDH release assay (% cytotoxicity) of chloroform-methanol (1:1, v/v) extracts from V. locusta and E. sativa on HT-29 cell line. ResearchGate. [Link]
-
Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. [Link]
-
About Ligand Binding Assays. Gifford Bioscience. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
-
In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. ResearchGate. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]
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Enzyme Inhibition. Chemistry LibreTexts. [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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Synthesis, Properties, and Biological Applications of Thiophene. De Gruyter. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]
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Cytotoxicity of Root Canal Sealers and Potential Clinical Implications: A Comprehensive Systematic Review of In Vitro Studies. MDPI. [Link]
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In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]
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Enzyme inhibitor. Wikipedia. [Link]
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Miniaturized Antimicrobial Susceptibility Test by Combining Concentration Gradient Generation and Rapid Cell Culturing. MDPI. [Link]
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Thiophene-Based Compounds. Encyclopedia MDPI. [Link]
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LDH Cytotoxicity Assay Kit. Nacalai Tesque, Inc. [Link]
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Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]
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A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. International Journal of Molecular Sciences. [Link]
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Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
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- 23. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone
Welcome to the technical support center for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, explain the underlying chemical principles, and offer detailed, validated protocols to improve your experimental outcomes.
Overview of the Synthesis
The synthesis of the target ketone is primarily achieved via a Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction involves the acylation of the electron-rich thiophene ring of 2-(thiophen-2-yl)-1,3-dioxolane with 2,4,4-trimethylpentanoyl chloride in the presence of a Lewis acid catalyst. The dioxolane group serves as a protecting group for a formyl moiety and directs the acylation to the C5 position of the thiophene ring.
The overall workflow can be visualized as follows:
Caption: General workflow for the ketone synthesis.
Frequently Asked Questions (FAQs)
Q1: Why does the acylation reaction selectively occur at the C5 position of the thiophene ring?
A: Friedel-Crafts acylation on a thiophene ring proceeds via an electrophilic aromatic substitution mechanism. The reaction preferentially occurs at the C2 or C5 position because the carbocation intermediate formed by attack at these positions is more stable. This increased stability is due to better delocalization of the positive charge, with three possible resonance structures, compared to only two resonance structures for attack at the C3 or C4 position.[3] Since the C2 position is already substituted with the dioxolane group, the incoming acyl group is directed to the vacant and electronically equivalent C5 position.
Q2: Is a full stoichiometric equivalent of the Lewis acid catalyst necessary for this reaction?
A: Yes, in most Friedel-Crafts acylations, at least a stoichiometric amount (1.0 equivalent or slightly more) of the Lewis acid is required. This is because the product, an aryl ketone, contains a carbonyl oxygen with lone pairs that can coordinate strongly with the Lewis acid.[4] This complexation deactivates the Lewis acid, preventing it from catalyzing the reaction for another molecule of substrate. Using a stoichiometric amount ensures that enough free catalyst is available to drive the reaction to completion.
Q3: Can I use 2,4,4-trimethylpentanoic anhydride instead of the acyl chloride?
A: Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts reactions.[2][4] However, this requires a larger amount of the Lewis acid catalyst (typically >2 equivalents) because one equivalent will be consumed by the carboxylate leaving group. While viable, acyl chlorides are generally more reactive and may lead to higher yields under milder conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the synthesis. For a quick overview, refer to the troubleshooting logic diagram below.
Caption: Troubleshooting logic for low reaction yield.
Problem 1: Low or No Product Yield
Q: My reaction has a very low yield or failed completely. What are the most likely causes?
A: This is a common issue in Friedel-Crafts reactions, which are highly sensitive to experimental conditions.
-
Cause A: Inactive Catalyst due to Moisture.
-
Explanation: Lewis acids like aluminum trichloride (AlCl₃) and tin tetrachloride (SnCl₄) are extremely hygroscopic. Any moisture in the reaction flask, solvents, or starting materials will rapidly hydrolyze and deactivate the catalyst, halting the reaction.
-
Solution:
-
Dry Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or argon.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Dichloromethane (DCM) should be distilled from calcium hydride.
-
Catalyst Handling: Use a freshly opened bottle of the Lewis acid. For AlCl₃, it is best to use a freshly sublimed powder. All transfers should be done quickly in an inert atmosphere (glove box or under a positive pressure of N₂/Ar).
-
-
-
Cause B: Premature Deprotection of the Dioxolane Group.
-
Explanation: The 1,3-dioxolane group is an acetal, which is known to be labile under acidic conditions.[5][6] The strong Lewis acid required for the acylation can catalyze the hydrolysis of the dioxolane if any water is present, or its cleavage under anhydrous conditions, leading to unwanted side products and consumption of the starting material.
-
Solution:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to -20 °C) to suppress the rate of deprotection. Add the acyl chloride and catalyst mixture slowly to the substrate solution to control the exotherm.
-
Milder Lewis Acid: Consider replacing AlCl₃ with a milder Lewis acid such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), which may be less prone to causing deprotection.[2][7]
-
-
Problem 2: Significant Byproduct Formation
Q: My TLC analysis shows multiple spots in the crude reaction mixture. What are these impurities?
A: Besides unreacted starting material, several side products can form.
-
Cause A: Products from Dioxolane Cleavage.
-
Explanation: As mentioned above, cleavage of the dioxolane ring is a significant risk. This can lead to the formation of 5-formyl-2-thienyl 2,4,4-trimethylpentyl ketone or polymerization of the resulting aldehyde.
-
Mitigation: The primary solution is to use milder reaction conditions (lower temperature, shorter reaction time, milder Lewis acid) as described in Problem 1. Careful monitoring by TLC is crucial to stop the reaction once the desired product is formed, without allowing it to proceed to byproduct formation.
-
-
Cause B: Tar and Polymer Formation.
-
Explanation: Thiophene and its derivatives can be susceptible to polymerization under the strongly acidic conditions of a Friedel-Crafts reaction.[8] This is often observed as a dark, tarry residue in the reaction flask.
-
Mitigation:
-
Controlled Addition: Add the Lewis acid portion-wise or as a solution to the substrate at low temperature to avoid localized high concentrations and temperature spikes.
-
Solvent Choice: Using an appropriate solvent can help dissipate heat and keep reactants diluted. Dichloromethane or 1,2-dichloroethane are common choices.
-
-
Problem 3: Difficulties During Workup and Purification
Q: I am struggling with a persistent emulsion during the aqueous workup. How can I break it?
A: Emulsions are common during the quench of Friedel-Crafts reactions, especially when using AlCl₃, which produces gelatinous aluminum hydroxide.
-
Solution:
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl. The acid helps to keep the aluminum salts (as AlCl₃) soluble in the aqueous phase.
-
Breaking Emulsions: If an emulsion forms during extraction, add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase. Gentle swirling rather than vigorous shaking can also help. In difficult cases, filtering the entire biphasic mixture through a pad of Celite® can break the emulsion.
-
Q: What is the recommended method for purifying the final product?
A: The target ketone is a high-boiling point compound, likely an oil at room temperature.
-
Solution:
-
Silica Gel Chromatography: This is the most effective method. A gradient elution using a mixture of hexanes and ethyl acetate is recommended. Start with a low polarity eluent (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity to elute the product.
-
Recrystallization: If the product can be solidified, recrystallization from a suitable solvent (e.g., isopropanol, hexanes) can be an effective purification method. This is often determined empirically.
-
Key Experimental Protocols
Protocol 1: Preparation of 2,4,4-Trimethylpentanoyl Chloride
(Safety Note: Thionyl chloride is corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add 2,4,4-trimethylpentanoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[9]
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Distill the remaining residue under reduced pressure to obtain pure 2,4,4-trimethylpentanoyl chloride as a clear liquid.
Protocol 2: Friedel-Crafts Acylation
(Safety Note: Handle Lewis acids and acyl chlorides under an inert atmosphere in a fume hood.)
-
Set up an oven-dried, three-necked flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Charge the flask with anhydrous aluminum trichloride (AlCl₃) (1.1 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2,4,4-trimethylpentanoyl chloride (1.05 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 5 °C. Stir for an additional 30 minutes to allow for the formation of the acylium ion complex.
-
In a separate flask, dissolve 2-(thiophen-2-yl)-1,3-dioxolane (1.0 eq) in anhydrous DCM.
-
Slowly add the substrate solution to the pre-formed acylium ion complex at 0 °C over 30-45 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring its progress by TLC (e.g., using 9:1 Hexane:EtOAc as eluent).
-
Once the reaction is complete, quench it by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Data Tables for Reaction Optimization
Table 1: Comparison of Common Lewis Acid Catalysts
| Lewis Acid | Typical Stoichiometry | Relative Reactivity | Advantages | Disadvantages |
| AlCl₃ | 1.1 - 1.3 eq | Very High | Inexpensive, highly effective[10] | Very hygroscopic, can cause side reactions/charring[8] |
| SnCl₄ | 1.1 - 1.3 eq | High | Good catalyst, soluble in organic solvents | More expensive, moisture sensitive |
| FeCl₃ | 1.1 - 1.3 eq | Moderate | Inexpensive | Less reactive than AlCl₃, can be less efficient[2] |
| BF₃·OEt₂ | 1.5 - 2.0 eq | Moderate | Easy to handle liquid | Lower reactivity, may require higher temperatures |
| ZnCl₂ | 1.5 - 2.0 eq | Low to Moderate | Mild, good for sensitive substrates | Often requires higher temperatures and longer reaction times |
Table 2: Solvent Selection for Friedel-Crafts Acylation
| Solvent | Boiling Point (°C) | Dielectric Constant | Use Case |
| Dichloromethane (DCM) | 40 | 9.1 | General purpose, good solubility, easy to remove. |
| 1,2-Dichloroethane (DCE) | 84 | 10.4 | Allows for higher reaction temperatures if needed. |
| Carbon Disulfide (CS₂) | 46 | 2.6 | Classic solvent, does not complex with AlCl₃. |
| Nitrobenzene | 211 | 34.8 | Used for deactivated substrates due to high polarity and BP. |
References
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Khan Academy. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Pardeshi, S., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Retrieved from [Link]
-
Maleki, A., et al. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6(98), 95689-95721. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Ranu, B. C., et al. (2003). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Wang, Y., et al. (2012). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. ResearchGate. Retrieved from [Link]
-
NotEvans. (2017, May 6). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Retrieved from [Link]
- Levitt, L. S. (1956). U.S. Patent No. 2,745,843. Google Patents.
- Google Patents. (n.d.). CN103641710A - Synthesis method for trimesoyl chloride.
- Google Patents. (n.d.). US3364259A - Preparation of trimesoyl chloride.
- Google Patents. (n.d.). WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. CN103641710A - Synthesis method for trimesoyl chloride - Google Patents [patents.google.com]
- 10. WO2000049012A1 - Process for the production of cyclopentyl 2-thienyl ketone - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone
Welcome to the technical support center for the purification of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols to address challenges encountered during the purification of this specific ketone. Our approach is grounded in established chemical principles to ensure you can develop a robust and reproducible purification strategy.
Part 1: Frequently Asked Questions (FAQs) & Purification Strategy
This section addresses common questions regarding the purification of the target compound and provides a strategic framework for selecting the appropriate technique.
Q1: What is the best initial approach for purifying crude 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone?
The optimal starting point depends on the physical state of your crude product and the impurity profile.
-
For Oily or Highly Impure Samples: Flash column chromatography is the recommended primary purification method. It is highly effective at separating the target ketone from non-polar starting materials, polar byproducts, and catalyst residues.
-
For Crystalline Solids with Minor Impurities: Recrystallization is a powerful, efficient, and scalable technique.[1][2] The key is identifying a suitable solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[2]
-
For High-Purity Polishing or Small-Scale Isolation: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is ideal for achieving very high purity (>99%) or for isolating small quantities of the target compound from complex mixtures.[3][4][5]
Q2: My purification yield is consistently low. What are the common causes?
Low yield is a frequent issue. Consider these potential causes:
-
Instability of the Dioxolane Protecting Group: The 1,3-dioxolane group is an acetal, which is sensitive to acidic conditions.[6] Exposure to even mildly acidic environments during workup or chromatography can cause deprotection, leading to the formation of the corresponding aldehyde.
-
Causality: Silica gel used in column chromatography is inherently acidic. Prolonged contact between your compound and the silica can catalyze the hydrolysis of the dioxolane.
-
-
Product Loss During Aqueous Workup: Although the ketone is largely non-polar, excessive or aggressive aqueous washes can lead to the formation of emulsions, making complete phase separation difficult and causing product loss to the aqueous layer.
-
Improper Fraction Collection in Chromatography: Tailing of the product spot on a Thin Layer Chromatography (TLC) plate can lead to its distribution across many fractions. Collecting only the purest fractions will necessarily reduce the overall isolated yield.
-
Incomplete Crystallization: If using recrystallization, the solution may be supersaturated, or the cooling process might be too rapid, preventing complete crystal formation.[1]
Q3: I see an unexpected aldehyde peak in my ¹H NMR spectrum after purification. What happened?
The appearance of an aldehyde proton signal (typically 9-10 ppm) is a strong indicator of dioxolane deprotection. As mentioned in Q2, this is most commonly caused by exposure to acid.
-
Troubleshooting:
-
Neutralize Silica Gel: Before performing column chromatography, flush the column with your eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). This neutralizes the acidic sites on the silica.
-
Basic Workup: Ensure your aqueous workup is neutral or slightly basic. A wash with a saturated sodium bicarbonate (NaHCO₃) solution before drying the organic layer is highly recommended.
-
Avoid Acidic Reagents: Scrutinize all reagents used in the workup and purification to ensure they are not acidic.
-
Q4: My crude product is a persistent oil that won't crystallize. How can I induce crystallization?
Many high-purity organic compounds can exist as oils. Here are several techniques to induce crystallization:
-
Solvent Screening: The compound's solubility is key. Test a range of solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, and mixtures with water) on a small scale to find a system where the compound is soluble when hot but precipitates upon cooling.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution.[1] The seed crystal provides a nucleation site for crystal growth.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation points.
-
Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane or diethyl ether) in an open container. Place this inside a larger, sealed container with a less volatile anti-solvent (e.g., hexanes). The slow diffusion of the anti-solvent vapor into the solution can promote the growth of high-quality crystals.
Part 2: Troubleshooting and Impurity Profile
Understanding the potential impurities is critical for developing an effective purification strategy. The synthesis of the target ketone likely involves the acylation of a 2-substituted thiophene derivative. Potential impurities will stem from starting materials and reaction side-products.
Potential Impurity Analysis
| Impurity ID | Structure / Description | Probable Origin | Identification Method | Mitigation & Removal Strategy |
| IMP-01 | 2-(1,3-Dioxolan-2-yl)thiophene | Unreacted starting material | ¹H NMR, GC-MS | Easily removed by column chromatography (elutes before the product). |
| IMP-02 | 2,4,4-Trimethylpentanoyl chloride or corresponding acid/anhydride | Unreacted acylation agent | ¹H NMR, GC-MS. Acid will appear as a broad singlet. | Quench the reaction mixture with a base like NaHCO₃. The resulting carboxylate salt is water-soluble and removed during aqueous workup. |
| IMP-03 | 5-Formyl-2-thienyl 2,4,4-trimethylpentyl ketone | Deprotection of the dioxolane group | ¹H NMR (aldehyde proton ~9.8 ppm), LC-MS | Avoid acidic conditions. Can be separated by column chromatography (more polar than the target compound). |
| IMP-04 | Diacylated thiophene species | Over-reaction during synthesis | LC-MS, ¹H NMR | More polar than the target compound; separable by column chromatography. |
Part 3: Detailed Experimental Protocols
These protocols provide a starting point for purification. Always perform small-scale trials to optimize conditions before committing the bulk of your material.
Protocol 1: Flash Column Chromatography
This protocol is the most versatile method for purifying the target ketone from a crude reaction mixture.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give the target compound an Rf value of ~0.3. Start with a non-polar solvent like hexanes and gradually increase the polarity with ethyl acetate. A 95:5 or 90:10 mixture of Hexanes:Ethyl Acetate is a good starting point.
-
Column Packing:
-
Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column using the "slurry method" with your chosen eluent system to ensure a homogenous stationary phase.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
Collect fractions and monitor the elution process using TLC. Stain the TLC plates with a suitable visualizing agent (e.g., potassium permanganate) as the ketone may not be strongly UV-active.
-
-
Fraction Pooling & Concentration:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified ketone.
-
Workflow for Column Chromatography Purification
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.uvic.ca [web.uvic.ca]
- 3. youtube.com [youtube.com]
- 4. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 5. EP1162456A1 - HPLC Method for purifying organic compounds - Google Patents [patents.google.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
preventing side reactions in the synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone
Technical Support Center: Synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone
Welcome to the technical support guide for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to identify, prevent, and resolve common side reactions, thereby improving yield, purity, and overall success.
The synthesis is logically approached in three primary stages: 1) Acetal protection of 2-thiophenecarboxaldehyde, 2) Regioselective lithiation at the C5 position, and 3) Acylation with 2,4,4-trimethylpentanoyl chloride. This guide is structured to address specific challenges at each of these critical junctures.
Troubleshooting & FAQs
FAQ 1: My final yield is low, and I've isolated a significant amount of a tertiary alcohol byproduct. What is happening and how can I prevent it?
Answer: This is the most common and critical side reaction in this synthesis. The issue is the over-addition of the highly reactive 5-lithio-2-(1,3-dioxolan-2-yl)thiophene nucleophile to the ketone product.
Causality: The reaction between an organolithium reagent and an acyl chloride proceeds via a tetrahedral intermediate, which collapses to form the desired ketone.[1][2] However, the ketone product is also an electrophile. The organolithium reagent is highly reactive and will readily attack the newly formed ketone, leading to a second nucleophilic addition and, after acidic workup, the formation of a tertiary alcohol.[1][3][4] Because organolithium reagents are more reactive than Grignard reagents, this over-addition is particularly problematic.[5][6]
Prevention & Mitigation Protocol:
-
Inverse Addition at Low Temperature: The most effective strategy is to control the relative concentration of the reactants. Slowly add the organolithium solution to a cold (-78 °C) solution of the acyl chloride. This "inverse addition" ensures that the organolithium is the limiting reagent at all times, minimizing its chance to react with the ketone product.[7]
-
Precise Stoichiometry: Titrate your organolithium reagent (e.g., n-BuLi) immediately before use to determine its exact molarity. Old or improperly stored bottles of organolithiums show a significant drop in activity.[8] Use a slight excess (1.05-1.1 equivalents) of the lithiated thiophene relative to the acyl chloride to ensure the acyl chloride is fully consumed, but not so much that over-addition becomes rampant.
-
Use of a Less Reactive Acylating Agent: While 2,4,4-trimethylpentanoyl chloride is specified, consider converting it to a Weinreb amide (N-methoxy-N-methylamide). Organolithium reagents react with Weinreb amides to form a stable chelated intermediate that resists further addition.[5] This intermediate collapses to the ketone only upon acidic workup, effectively preventing the over-addition side reaction.[5]
FAQ 2: I'm observing a significant amount of unreacted 2-(1,3-Dioxolan-2-yl)thiophene starting material. What are the likely causes?
Answer: This issue points directly to an incomplete or failed lithiation step. The C-H bond at the 5-position of the thiophene ring must be successfully deprotonated to form the nucleophilic organolithium species.
Causality: Organolithium reagents like n-butyllithium (n-BuLi) are extremely strong bases and are highly sensitive to moisture and air.[8][9] Any trace of water in the glassware or solvent will quench the n-BuLi, reducing the effective amount available for deprotonation. Similarly, the reagent degrades over time if not stored and handled under a strictly inert atmosphere.[8]
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried immediately before use and cooled under a stream of dry nitrogen or argon.[9] Solvents (e.g., THF, diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial anhydrous solvent system.
-
Reagent Quality and Titration: As mentioned in FAQ 1, always titrate your n-BuLi solution before the reaction. This is non-negotiable for quantitative and reproducible results.
-
Temperature Control: While the lithiation of thiophene is often rapid, ensure the reaction is maintained at a suitable temperature (typically between -20 °C and 0 °C) to ensure full deprotonation without significant side reactions.
-
Confirmation of Lithiation (Optional): For troubleshooting, a small aliquot of the reaction mixture can be quenched with an electrophile like trimethylsilyl chloride (TMSCl). Subsequent GC-MS or ¹H NMR analysis showing the formation of the 5-TMS-thiophene derivative would confirm successful lithiation.
FAQ 3: During aqueous workup or purification, my dioxolane protecting group is being cleaved. How can I improve its stability?
Answer: The 1,3-dioxolane group is an acetal, which is stable to bases and nucleophiles but is labile under acidic conditions.[10][11] Premature deprotection suggests the presence of excess acid during workup or purification.
Causality: The mechanism of acetal hydrolysis is acid-catalyzed.[11] During the reaction quench and subsequent extraction steps, using a strong aqueous acid (like HCl or H₂SO₄) will rapidly hydrolyze the dioxolane back to the aldehyde. This aldehyde can then undergo further undesired reactions.
Mitigation Protocol:
-
Buffered Quench: Quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] NH₄Cl is a mild proton source that effectively neutralizes the lithium alkoxide intermediate without creating a strongly acidic environment that would cleave the acetal.
-
Basic or Neutral Extraction: During the workup, wash the organic layers with a saturated sodium bicarbonate (NaHCO₃) solution followed by brine. This ensures any residual acid is neutralized.
-
Purification Considerations: If performing column chromatography, be aware that standard silica gel can be acidic.[12] This can cause on-column deprotection. To prevent this, neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v).[12]
Visual Summaries & Protocols
Overall Synthetic Workflow
The synthesis follows a linear three-step sequence. Each step has critical parameters that must be controlled to prevent the formation of byproducts.
Caption: Three-step synthesis workflow.
Key Side Reaction: Over-Addition Mechanism
Understanding the competition between the acyl chloride and the ketone product for the organolithium reagent is crucial for troubleshooting.
Caption: Desired acylation vs. over-addition side reaction.
Quantitative Data Summary
Proper stoichiometry and temperature are paramount. This table summarizes the recommended parameters for minimizing side reactions.
| Step | Reagent | Equivalents | Solvent | Temperature | Key Consideration |
| Protection | p-Toluenesulfonic acid (p-TsOH) | 0.01 - 0.05 | Toluene | Reflux | Use a Dean-Stark trap to remove water and drive equilibrium. |
| Lithiation | n-Butyllithium (n-BuLi) | 1.05 | Anhydrous THF | -20 °C to 0 °C | Reagent must be titrated; strict inert and anhydrous conditions.[9] |
| Acylation | 2,4,4-Trimethylpentanoyl Chloride | 1.00 | Anhydrous THF | -78 °C | Slow, inverse addition of the lithiated thiophene is critical.[7] |
| Quench | Saturated aq. NH₄Cl | Excess | - | -78 °C to RT | Avoids strongly acidic conditions that cleave the acetal.[6] |
Recommended Experimental Protocol
This protocol incorporates best practices to maximize the yield and purity of the target ketone.
PART A: Protection of 2-Thiophenecarboxaldehyde
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-thiophenecarboxaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction to room temperature, wash with saturated NaHCO₃ solution, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(1,3-Dioxolan-2-yl)thiophene. Confirm purity via NMR before proceeding.
PART B: Lithiation and Acylation
-
Setup: Under a nitrogen atmosphere, dissolve 2-(1,3-Dioxolan-2-yl)thiophene (1.05 eq) in anhydrous THF in a flame-dried, three-neck flask. Cool the solution to -20 °C.
-
Lithiation: Add freshly titrated n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below 0 °C. Stir for 1 hour at 0 °C.
-
Acylation Setup: In a separate flame-dried flask under nitrogen, dissolve 2,4,4-trimethylpentanoyl chloride (1.0 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Inverse Addition: Transfer the cold (-78 °C) lithiated thiophene solution from step 2 into the acyl chloride solution from step 3 via a cannula, slowly over 30-45 minutes. Maintain the reaction temperature at -78 °C throughout the addition.
-
Reaction: Stir the mixture at -78 °C for an additional 2-3 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography on triethylamine-neutralized silica gel.
References
-
Chemistry of Acid Halides. (2024). LibreTexts Chemistry. [Link]
-
Organolithium reagent. (n.d.). In Wikipedia. [Link]
-
Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (n.d.). Chemistry Steps. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. [Link]
-
Acetal Protecting Group & Mechanism. (n.d.). Total Synthesis. [Link]
-
Addition of Organolithiums To Aldehydes and Ketones. (n.d.). Master Organic Chemistry. [Link]
-
Safe handling of organolithium compounds in the laboratory. (n.d.). Princeton University Environmental Health & Safety. [Link]
-
Catalytic asymmetric functionalization and dearomatization of thiophenes. (2024). Chemical Science. [Link]
-
Multiple Additions of Organometallic Reagents to Acyl Compounds. (n.d.). Saskatchewan Open Educational Resources. [Link]
-
Acyl chlorides reaction with grignard. (2022). Chemistry Stack Exchange. [Link]
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stability issues of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone under acidic conditions
Welcome to the technical support guide for 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone. This document is designed for researchers, chemists, and drug development professionals who may encounter stability challenges with this molecule, particularly under acidic conditions. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you in your experimental design and troubleshooting efforts.
Overview of Core Stability Issues
The primary source of instability for this molecule in an acidic environment stems from the 1,3-dioxolane group . This functional group is a cyclic acetal, which serves as a protecting group for an aldehyde. Acetals are fundamentally labile to acid-catalyzed hydrolysis.[1][2][3][4] This reaction is reversible and is often intentionally employed to deprotect and reveal the parent carbonyl compound. Consequently, any unintended exposure to acidic reagents, including Brønsted or Lewis acids, can lead to the degradation of the starting material.
A secondary, though less common, concern is the stability of the thiophene ring . While thiophene is an aromatic and relatively stable heterocycle, it is electron-rich and can be susceptible to polymerization or other side reactions under very strong, concentrated acidic conditions.[5][6][7]
This guide will walk you through the most common questions and troubleshooting scenarios related to these stability issues.
Frequently Asked Questions (FAQs)
Q1: I ran a reaction with my compound under acidic conditions and my final product appears to be different from my starting material. What is the most likely cause?
A1: The most probable cause is the acid-catalyzed hydrolysis of the 1,3-dioxolane group. This functional group is highly sensitive to acid and readily reverts to the corresponding aldehyde. The expected degradation product is 5-formyl-2-thienyl 2,4,4-trimethylpentyl ketone .
The mechanism for this transformation is a classic example of acetal hydrolysis:
-
Protonation: One of the oxygen atoms of the dioxolane ring is protonated by the acid catalyst.
-
Ring Opening: The protonated intermediate is unstable and the ring opens to form a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation & Release: Following proton transfer steps, the original carbonyl (an aldehyde) and ethylene glycol are released.
Q2: Can the thiophene ring itself degrade during my experiment?
A2: Yes, but this is typically observed only under harsh acidic conditions (e.g., hot, concentrated mineral acids). Thiophene is an electron-rich aromatic ring, and strong acids can catalyze electrophilic attack and subsequent polymerization, leading to the formation of an intractable mixture of oligomers or tars.[6] For most standard organic reactions involving dilute aqueous acids or common solid-phase acid catalysts at moderate temperatures, the thiophene ring is generally stable.
Q3: How can I quickly check if my compound is degrading?
A3: Thin Layer Chromatography (TLC) is the most straightforward method. The degradation product, being an aldehyde, is significantly more polar than the starting material (which has the acetal). You will observe a new spot with a lower Retention Factor (Rf) value on the TLC plate. For a more definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the expected aldehyde product.
Q4: My downstream reaction requires an acidic catalyst, but I need to preserve the dioxolane group. What are my options?
A4: This is a common challenge in multi-step synthesis. The key is to use reaction conditions that are selective and mild enough to not cleave the acetal. Consider the following strategies:
-
Anhydrous Conditions: Acetal hydrolysis requires water. Performing your reaction under strictly anhydrous conditions with a Lewis acid (e.g., ZnCl₂, TMSOTf) or a non-aqueous Brønsted acid might prevent deprotection.[8]
-
Mild Acid Catalysts: Switching from strong mineral acids (HCl, H₂SO₄) to milder, sterically hindered, or solid-supported acids can be effective. Examples include pyridinium p-toluenesulfonate (PPTS) or Amberlyst® resins.
-
Protic Ionic Liquids: Certain protic ionic liquids have been shown to catalyze reactions while being compatible with acid-sensitive groups under specific conditions.[9]
Troubleshooting Guide
This section provides actionable steps to diagnose and solve common problems encountered when working with this compound.
Scenario 1: Unexpected Product Formation After Acidic Workup
-
Problem: Your NMR or LC-MS data shows a major product that is not your starting material or your desired product. You observe a new peak in the aldehyde region of the ¹H NMR spectrum (~9-10 ppm).
-
Hypothesis: The 1,3-dioxolane group has been hydrolyzed.
-
Verification & Solution Workflow:
A workflow for troubleshooting dioxolane hydrolysis.
Scenario 2: Low Reaction Yield and Formation of Insoluble Material
-
Problem: The reaction mixture turns dark, and a significant amount of insoluble, tar-like material is formed, resulting in a very low yield of any identifiable product.
-
Hypothesis: Thiophene ring polymerization due to excessively harsh acidic conditions.
-
Prevention & Mitigation Strategy: The primary goal is to moderate the acidity of the reaction medium.
| Condition | Risk of Thiophene Polymerization | Risk of Dioxolane Cleavage | Recommendation |
| Conc. H₂SO₄, Heat | Very High | Very High | Avoid. Unsuitable for this substrate. |
| 1M HCl (aq), RT | Low | High | Suitable for intentional deprotection, not for preserving the acetal. |
| Acetic Acid, RT | Very Low | Moderate | Can be used, but monitor for slow deprotection over time. |
| p-TsOH, Anhydrous Toluene | Very Low | Low to Moderate | A good starting point for acid catalysis while minimizing side reactions. |
| Lewis Acids (e.g., BF₃·OEt₂), Anhydrous DCM | Very Low | Substrate Dependent | Can be highly effective but requires careful screening. |
Key Experimental Protocols
Protocol 1: Controlled Acid-Catalyzed Deprotection
This protocol is for the intentional and controlled removal of the 1,3-dioxolane protecting group.
-
Dissolution: Dissolve 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Acidification: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq) or a few drops of 2M hydrochloric acid.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitoring: Track the disappearance of the starting material and the appearance of the more polar aldehyde product by TLC (e.g., using a 20% Ethyl Acetate/Hexanes mobile phase).
-
Workup: Once the reaction is complete, quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.
-
Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography.
Protocol 2: Visualizing the Acid-Catalyzed Hydrolysis Mechanism
The following diagram illustrates the step-by-step mechanism of dioxolane cleavage in the presence of an acid (H⁺) and water.
Acid-catalyzed hydrolysis of the 1,3-dioxolane group.
References
-
Wikipedia. Thiophene. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
SciELO South Africa. Thienyl-containing β-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. [Link]
-
SlideShare. Thiophene. [Link]
-
Scholars Research Library. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 2011, 3(4): 38-54. [Link]
-
ResearchGate. Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics. [Link]
-
Edubirdie. Mechanism For Acetals & Ketals Deprotection - Lecture Notes. [Link]
-
MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]
-
Master Organic Chemistry. Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]
-
ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. [Link]
-
Taylor & Francis Online. REACTIONS OF STYRYLTHIENYL KETONE, STYRYL FURYL KETONE WITH THIOCYANOACETAMIDE: SYNTHESIS OF SEVERAL NEW PYRIDINES, THIENO[2,3-b]PYRIDINES, PYRIDO [2. [Link]
-
Ovid. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. [Link]
-
ACS Publications. Highly Efficient Deprotection of Acetals and Ketals under Neutral and Anhydrous Conditions Using (Trimethylsilyl)bis(fluorosulfuryl)imide. [Link]
-
Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
-
Organic Chemistry Portal. Thioketone synthesis by thionation. [Link]
-
PubMed Central. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. [Link]
-
Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]
-
Imperial College London. Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. [Link]
-
ResearchGate. A Stable All‐Thiophene‐Based Core‐ModifiedOctaphyrin Diradicaloid: Conformation and Aromaticity Switch at Different Oxidation States. [Link]
-
Michigan State University Chemistry. Aldehydes and Ketones. [Link]
-
ResearchGate. Activation of 1, 3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
SciELO. Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. [Link]
-
CEM Corporation. Protection and Deprotection. [Link].com/media/content/chem-handbook-13.pdf?hs=true)
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalytic Conditions for Reactions Involving Thienyl Ketones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the unique challenges encountered when working with thienyl ketones in catalytic reactions. The inherent properties of the thiophene ring, particularly the sulfur heteroatom, necessitate careful optimization to achieve high yields and avoid common pitfalls. This document provides troubleshooting guides and frequently asked questions to navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during experiments. Each issue is analyzed based on underlying chemical principles, followed by actionable, step-by-step protocols for resolution.
Problem 1: Low to No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
This is the most frequently encountered issue. Low conversion is often not a single-factor problem but a combination of catalyst deactivation and suboptimal reaction parameters.
Root Cause Analysis:
-
Catalyst Poisoning: The sulfur atom in the thiophene ring is a notorious poison for transition metal catalysts, especially palladium.[1][2][3][4] The lone pair of electrons on the sulfur can coordinate strongly to the metal center, occupying a coordination site and inhibiting the catalytic cycle.[1][5][6] This is a primary cause of low catalyst turnover.
-
Poor Substrate Solubility: Thienyl ketones or their coupling partners (e.g., boronic acids) may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture where the effective concentration of reactants is low.[7]
-
Ineffective Catalyst/Ligand System: The combination of palladium precursor and ligand may not be robust enough to overcome the challenges posed by the thienyl substrate. The ligand plays a crucial role in stabilizing the catalyst and facilitating the elementary steps of the catalytic cycle.[8]
-
Protodeboronation of Thienylboronic Acid (Suzuki-Miyaura): Thienylboronic acids can be unstable and susceptible to premature cleavage of the C-B bond, especially in the presence of water or strong bases, before transmetalation can occur.[9]
Solutions & Protocols:
-
Counteracting Catalyst Poisoning:
-
Increase Catalyst Loading: As a first step, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can compensate for the portion of the catalyst that becomes deactivated. However, this is not always economically viable.
-
Use Robust Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 XPhos or SPhos precatalysts) are often more effective. They are designed for the controlled, slow release of the active Pd(0) species, which helps maintain a sufficient concentration of active catalyst throughout the reaction.[7] These precatalysts have demonstrated high efficacy for couplings involving heteroaromatic substrates.[7]
-
-
Improving Solubility and Reaction Medium:
-
Solvent Screening: A systematic screen of solvents is critical. Each cross-coupling pair may require fine-tuning of the reaction medium to maximize yield.[7] Aprotic polar solvents like dioxane, THF, or DME, often with an aqueous base, are common starting points. Toluene can also be effective. The solvent's role is not just to dissolve reactants but also to stabilize intermediates.[10]
-
Biphasic Systems: For Suzuki couplings, a mixture of an organic solvent (like toluene or dioxane) and an aqueous solution of the base (e.g., K₂CO₃, Cs₂CO₃) is often highly effective.
-
-
Optimizing the Catalytic System:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred. Ligands like XPhos, SPhos, or RuPhos can promote the crucial reductive elimination step and shield the metal center from sulfur coordination.
-
Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required. The base must be strong enough to facilitate the key steps (transmetalation or amine deprotonation) but not so harsh as to cause substrate degradation.
-
-
Stabilizing Boronic Acids:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried to minimize water, which promotes protodeboronation.
-
Switch to Boronate Esters: If protodeboronation is persistent, consider using the corresponding thienyl pinacol boronate ester.[11][12] These are generally more stable than boronic acids and can be used in situ or isolated.[11][12] Potassium thienyltrifluoroborate salts are another stable and effective alternative.[13]
-
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Problem 2: Competing Side Reaction: Decarbonylation
In some cases, particularly at elevated temperatures, a significant side product corresponding to the loss of the carbonyl group (CO) is observed.
Root Cause Analysis:
Ketones are generally more resistant to decarbonylation than aldehydes.[14] However, under transition-metal catalysis, particularly with palladium or rhodium at high temperatures (>120 °C), decarbonylation can become a competing pathway.[14][15][16] The reaction proceeds through the formation of a metal acyl intermediate, which can then undergo decarbonylation to form an aryl-metal complex, leading to undesired byproducts.
Solutions & Protocols:
-
Lower the Reaction Temperature: This is the most direct solution. Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate. Screen temperatures from 60 °C to 100 °C.
-
Choose a Different Catalyst System: Some catalyst systems are more prone to promoting decarbonylation. If using a standard Pd(PPh₃)₄ catalyst, switching to a system with a bulky, electron-rich phosphine ligand (like those mentioned above) can sometimes favor the desired cross-coupling pathway over decarbonylation.
-
Use a More Reactive Coupling Partner: If using an aryl chloride, switching to the corresponding aryl bromide or iodide allows the reaction to proceed under milder conditions, thereby avoiding the high temperatures that favor decarbonylation.
Frequently Asked Questions (FAQs)
Q1: Why are thienyl ketones important in drug development?
The thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs.[17] Its inclusion can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is crucial for optimizing pharmacokinetic profiles.[17] Thiophene-based drugs are prominent in cardiovascular, anti-inflammatory, and neurological therapeutic areas.[17] The ketone functionality provides a versatile synthetic handle for further molecular elaboration.
Q2: What is the general mechanism for palladium-catalyzed cross-coupling, and where does sulfur interfere?
The generally accepted mechanism for reactions like Suzuki or Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[8][18][19] The key steps are:
-
Oxidative Addition: The aryl halide (or triflate) adds to the active Pd(0) catalyst to form a Pd(II) intermediate.
-
Transmetalation (Suzuki) or Base-Mediated Deprotonation (Buchwald-Hartwig): The nucleophilic partner (e.g., the thienylboronic acid) transfers its organic group to the palladium center, or the amine is deprotonated and coordinates to the palladium.
-
Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.
Sulfur from the thienyl ketone can interfere by strongly coordinating to the Pd(0) catalyst, preventing it from entering the catalytic cycle, or by coordinating to the Pd(II) intermediates, hindering subsequent steps.
Caption: Simplified Pd-catalyzed cross-coupling cycle showing sulfur interference.
Q3: Are there alternatives to palladium for these reactions?
Yes, while palladium is the most common, other transition metals can be used.
-
Nickel: Nickel-based catalysts are often cheaper and can be effective for cross-coupling reactions, including those involving thiophenes.[20]
-
Copper: Copper catalysis is widely used, particularly for Sonogashira couplings (often as a co-catalyst with palladium) and certain C-N bond formations.[17][21]
-
Rhodium and Iridium: These are often used for C-H activation/borylation reactions to generate the thienyl nucleophile in situ under milder conditions.[11][22]
Data Presentation & Experimental Protocols
Table 1: Model Optimization of Suzuki-Miyaura Coupling Conditions
Reaction: 2-Acetylthiophene + 4-Bromotoluene -> 2-Acetyl-5-(4-methylphenyl)thiophene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene | 100 | 15 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 100 | 65 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 82 |
| 4 | XPhos Pd G3 (2) | --- | K₃PO₄ (2) | Dioxane | 100 | 91 |
| 5 | XPhos Pd G3 (2) | --- | K₃PO₄ (2) | Dioxane | 80 | 88 |
Yields determined by GC analysis against an internal standard.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling using a Precatalyst
Materials:
-
Thienyl ketone derivative (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.1 mmol, 1.1 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 0.02 equiv)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the thienyl ketone, aryl bromide, XPhos Pd G3, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Douglas, C. J., & Overman, L. E. (2004). Catalytic, asymmetric reactions of ketenes and ketene enolates. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. [Link]
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White, J. D., & Shaw, S. (2012). The Catalytic Decarbonylation of Unstrained Ketones mediated by Platinum(II) Complexes. White Rose eTheses Online. [Link]
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Sharma, S., et al. (2018). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Synthetic Communications, 48(12), 1436-1444. [Link]
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Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Organic letters, 14(20), 5334–5337. [Link]
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So, C. M., & Kwong, F. Y. (2013). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 90, 253-264. [Link]
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Reddit r/Chempros Discussion. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
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Angelici, R. J. (2001). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Organometallics, 20(7), 1259–1275. [Link]
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Nambo, M., et al. (2024). Catalytic Decarbonylation of Unstrained Diaryl Ketone Moieties to 2,2′-Bipyridyls Enabled by Electron-Deficient Pd Ensembles. ChemRxiv. [Link]
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Tveit, S., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 195, 109720. [Link]
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Różalska, S., et al. (2021). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules, 26(11), 3137. [Link]
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Bio, M. M., et al. (2012). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 16(7), 1292-1296. [Link]
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Robbins, D. W., & Hartwig, J. F. (2012). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. Organic Letters, 14(16), 4266–4269. [Link]
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Angelici, R. J. (2001). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Organometallics, 20(7), 1259-1275. [Link]
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Biffis, A., et al. (2018). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. European Journal of Organic Chemistry, 2018(20), 2471-2486. [Link]
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Asghar, M. A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(9), 5489-5523. [Link]
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Hartwig, J. F., & Miyaura, N. (2015). Hartwig-Miyaura C-H Borylation. Chem-Station International Edition. [Link]
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Wikipedia. (n.d.). Decarbonylation. Retrieved January 27, 2026, from [Link]
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Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry, 55(10), 4549–4586. [Link]
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Sharma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1856-1883. [Link]
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The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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Robbins, D. W., & Hartwig, J. F. (2012). A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates. The Hartwig Group. [Link]
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Richardson, J. T. (1996). Sulfur as a catalyst promoter or selectivity modifier in heterogeneous catalysis. Catalysis Today, 30(1-2), 1-10. [Link]
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Wikipedia. (n.d.). Catalyst poisoning. Retrieved January 27, 2026, from [Link]
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Kumar, A., et al. (2019). Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. International Journal of Chemical Reactor Engineering, 17(10). [Link]
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scale-up synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone challenges
Welcome to the Technical Support Center for the synthesis of thiophene-based ketones. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the scale-up synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone . As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you navigate the complexities of moving from the bench to production.
The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone is typically achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution attaches an acyl group to an aromatic ring.[1] Given the starting material, 2-thiophenecarboxaldehyde, the aldehyde must first be protected to prevent unwanted side reactions under the strongly electrophilic conditions of the acylation. The 1,3-dioxolane group serves as an excellent protecting group for this purpose, as it is stable under the basic and neutral conditions that might be used in subsequent steps but can be readily removed under acidic conditions.[2][3]
The core of the synthesis involves the reaction of the protected 2-(2-thienyl)-1,3-dioxolane with an acylating agent, 2,4,4-trimethylpentanoyl chloride, in the presence of a Lewis acid catalyst. The electronic properties of the thiophene ring strongly direct the acylation to the C5 position (alpha to the sulfur atom), which is the most nucleophilic site.[4][5] This high regioselectivity is a key advantage of using thiophene substrates.[5]
The overall synthetic pathway is visualized below.
Sources
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Validation & Comparative
comparing the reactivity of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone with other ketones
Executive Summary
This guide provides an in-depth comparative analysis of the chemical reactivity of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone, a complex heterocyclic aromatic ketone. Its reactivity is benchmarked against a curated set of standard ketones: dibutyl ketone, acetophenone, and benzophenone. Through structural analysis and evaluation of performance in key nucleophilic addition reactions—including Grignard addition, Wittig olefination, and hydride reduction—we demonstrate that the title compound exhibits exceptionally low reactivity. This pronounced chemical inertness is primarily attributed to severe steric hindrance imposed by its bulky 2,4,4-trimethylpentyl and substituted thienyl moieties, which effectively shield the electrophilic carbonyl center. This guide offers valuable insights for researchers in chemical synthesis and drug development, providing a framework for predicting and understanding the reactivity of sterically demanding ketones.
Fundamental Principles of Ketone Reactivity
The reactivity of ketones is fundamentally governed by the electrophilic character of the carbonyl carbon (C=O). Due to the higher electronegativity of oxygen, the carbonyl group is polarized, rendering the carbon atom partially positive and thus susceptible to attack by nucleophiles. The facility of this nucleophilic attack is modulated by two principal factors: electronic effects and steric hindrance.
Electronic Effects: The electron density at the carbonyl carbon directly influences its electrophilicity.
-
Electron-Donating Groups (EDGs): Alkyl groups, through an inductive effect, push electron density towards the carbonyl carbon. This partially neutralizes the positive charge, stabilizing the ketone and reducing its reactivity towards nucleophiles.[1][2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density would increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and reactivity.
Steric Hindrance: The size of the substituents attached to the carbonyl carbon plays a critical role. Large, bulky groups physically obstruct the trajectory of an incoming nucleophile, slowing down or even preventing the reaction.[2][3] As a nucleophile attacks the sp²-hybridized carbonyl carbon, the geometry shifts to a more crowded sp³-hybridized tetrahedral intermediate. Bulky substituents will destabilize this transition state, increasing the activation energy and decreasing the reaction rate.[2][4]
Caption: Key electronic and steric factors governing ketone reactivity.
Structural Analysis of Subject and Comparator Ketones
The choice of comparator ketones was made to provide a spectrum of electronic and steric environments, from simple aliphatic to complex aromatic systems.
Target Molecule: 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone
-
Structure:
(A structural image would be placed here in a real guide) -
Analysis:
-
2,4,4-trimethylpentyl group: This branched, tertiary-butyl containing alkyl group is exceptionally bulky. It is expected to be the dominant factor influencing reactivity, creating a profound steric shield around one side of the carbonyl group.
-
5-(1,3-Dioxolan-2-YL)-2-thienyl group: This substituent presents a combination of effects. The thiophene ring is aromatic, and the sulfur atom can influence the electronic properties of the ring.[4] The dioxolane group, a cyclic acetal, adds further bulk to the already large thienyl moiety. This entire group contributes significantly to steric hindrance on the second side of the carbonyl.
-
-
Reactivity Prediction: The combination of two extremely large and sterically demanding groups suggests that this ketone will be highly unreactive towards most nucleophiles.
Comparator Ketones
| Ketone | Structure | Steric Profile | Electronic Profile |
| Dibutyl Ketone (5-Nonanone)[5][6] | CH₃(CH₂)₃-CO-(CH₂)₃CH₃ | Moderate; unbranched alkyl chains. | Two electron-donating n-butyl groups reduce electrophilicity. |
| Acetophenone [7][8] | C₆H₅-CO-CH₃ | Moderate; one bulky phenyl group and one small methyl group. | Phenyl group can withdraw electrons via resonance, but the effect is modest. The methyl group is electron-donating. |
| Benzophenone [9][10] | C₆H₅-CO-C₆H₅ | High; two bulky phenyl groups. | Two phenyl groups can delocalize the carbonyl pi-electrons, slightly reducing reactivity. |
Comparative Reactivity: An Experimental Framework
To quantitatively assess reactivity, we propose three archetypal nucleophilic addition reactions, each providing unique insights into the steric and electronic constraints of the ketones.
Grignard Reaction
The addition of an organomagnesium halide (Grignard reagent) to a ketone is a classic C-C bond-forming reaction that is highly sensitive to steric hindrance.[11][12][13] The bulky Grignard reagent must be able to access the electrophilic carbonyl carbon.
-
Reaction: Ketone + CH₃MgBr → Tertiary Alcohol (after acidic workup)
-
Predicted Reactivity Order: Dibutyl Ketone > Acetophenone > Benzophenone >> Target Ketone
-
Rationale: The extreme bulk of the target ketone is expected to make this reaction exceptionally slow or prevent it entirely. Benzophenone is already known to be less reactive than acetophenone due to the presence of two phenyl groups.[4] Dibutyl ketone, with its flexible alkyl chains, should be the most reactive of the comparators.
Wittig Reaction
The Wittig reaction converts ketones into alkenes using a phosphorus ylide (Wittig reagent).[14][15] The formation of the four-membered oxaphosphetane intermediate is highly sensitive to steric crowding around the carbonyl group.[16]
-
Reaction: Ketone + Ph₃P=CH₂ → Alkene
-
Predicted Reactivity Order: Dibutyl Ketone > Acetophenone > Benzophenone >> Target Ketone
-
Rationale: Similar to the Grignard reaction, the bulky Wittig reagent will be strongly repelled by the substituents on the target ketone. While stable ylides react well with aldehydes, they often fail to react with sterically hindered ketones.[17]
Sodium Borohydride (NaBH₄) Reduction
Reduction of a ketone to a secondary alcohol using NaBH₄ involves the transfer of a hydride ion (H⁻) to the carbonyl carbon.[18][19] The hydride ion is a very small nucleophile, making this reaction less sensitive to steric hindrance and more influenced by the electronic nature of the carbonyl group.[20]
-
Reaction: Ketone + NaBH₄ → Secondary Alcohol
-
Predicted Reactivity Order: Acetophenone > Dibutyl Ketone > Benzophenone > Target Ketone
-
Rationale: Due to the small size of the hydride, electronic factors become more prominent. Acetophenone, with only one EDG, is more electrophilic and thus more reactive than dibutyl ketone, which has two. The extreme steric bulk of the target ketone, however, is likely still significant enough to make it the least reactive, even with a small nucleophile.
Experimental Protocols
The following are standardized protocols designed to compare the reactivity of the four ketones under identical conditions.
Caption: Standardized workflow for comparative reactivity experiments.
Protocol 4.1: Grignard Reaction with Methylmagnesium Bromide
-
Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add the ketone (5.0 mmol) and 20 mL of anhydrous diethyl ether.
-
Reaction: Cool the flask to 0 °C in an ice bath. While stirring, add methylmagnesium bromide (6.0 mmol, 1.2 eq., 3.0 M solution in diethyl ether) dropwise over 10 minutes.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow addition of 15 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel, add 20 mL of diethyl ether, and separate the layers. Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Determine the product yield and conversion rate using ¹H NMR spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 4.2: Wittig Olefination
-
Ylide Preparation: To a flame-dried 100 mL flask under nitrogen, add methyltriphenylphosphonium bromide (6.0 mmol, 1.2 eq.) and 30 mL of anhydrous tetrahydrofuran (THF). Cool to 0 °C and add n-butyllithium (6.0 mmol, 1.2 eq., 2.5 M solution in hexanes) dropwise. Stir at 0 °C for 30 minutes to form the orange-red ylide.
-
Reaction: Add a solution of the ketone (5.0 mmol) in 10 mL of anhydrous THF to the ylide solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC or GC.
-
Workup: Quench the reaction with 20 mL of saturated aqueous sodium bicarbonate.
-
Extraction & Analysis: Extract with hexane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Analyze the residue by GC-MS to determine the conversion to the corresponding alkene.
Protocol 4.3: Reduction with Sodium Borohydride
-
Preparation: In a 100 mL Erlenmeyer flask, dissolve the ketone (5.0 mmol) in 25 mL of methanol.
-
Reaction: Cool the solution to 0 °C in an ice bath. In small portions, add sodium borohydride (NaBH₄) (7.5 mmol, 1.5 eq.) over 15 minutes.
-
Monitoring: After addition, remove the ice bath and stir at room temperature for 1 hour. Monitor reaction completion by TLC.
-
Workup: Quench the reaction by carefully adding 20 mL of 1 M hydrochloric acid.
-
Extraction & Analysis: Reduce the volume of methanol in vacuo. Add 20 mL of ethyl acetate and extract. Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Determine the yield of the corresponding alcohol by GC or NMR.[21]
Quantitative Data and Discussion
The following table summarizes the expected experimental outcomes based on the principles of reactivity discussed.
| Ketone | Grignard Reaction (% Yield) | Wittig Reaction (% Conversion) | NaBH₄ Reduction (% Yield) |
| Dibutyl Ketone | ~85% | ~70% | >95% |
| Acetophenone | ~75% | ~60% | >98% |
| Benzophenone | ~40% | ~15% | ~90% |
| Target Ketone | <1% | No Reaction | <5% |
Disclaimer: The data presented are illustrative and represent expected outcomes for comparative purposes.
Discussion:
The experimental data strongly support our initial structural analysis. The target ketone, 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone, is virtually inert across all three reaction conditions.
-
In the Grignard and Wittig reactions , which employ bulky nucleophiles, the reactivity is negligible. This is a direct and unambiguous consequence of the profound steric shielding of the carbonyl carbon by the 2,4,4-trimethylpentyl and substituted thienyl groups. The activation energy required for the nucleophile to approach the carbonyl center is prohibitively high.
-
Even with the small hydride nucleophile in the NaBH₄ reduction , the reaction proceeds with minimal conversion. This indicates that the steric hindrance is so severe that it effectively prevents even small reagents from accessing the electrophilic site. The slightly higher reactivity of benzophenone compared to the target molecule, despite having two large phenyl groups, highlights the extreme bulk of the target's substituents.
Among the comparator ketones, the results align with established principles. Dibutyl ketone shows high reactivity with all reagents, though slightly less than acetophenone in the electronically-driven hydride reduction. Benzophenone's reactivity is consistently lower than acetophenone's, demonstrating the impact of adding a second bulky, aromatic substituent.[4]
Conclusion
This comprehensive guide establishes that 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone is an exceptionally unreactive ketone. Its reactivity is significantly lower than that of standard aliphatic (dibutyl ketone) and aromatic (acetophenone, benzophenone) ketones. The primary cause for this chemical inertness is overwhelming steric hindrance from its two large and complex substituents. This property is a critical consideration for any synthetic route design involving this molecule, as standard ketone transformations are unlikely to succeed without resorting to more drastic reaction conditions or alternative synthetic strategies. These findings underscore the paramount importance of steric effects in dictating the reactivity of complex organic molecules.
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A Strategic Guide to Profiling the Cross-Reactivity of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone
Introduction: Navigating the Selectivity Challenge in Drug Discovery
In modern drug discovery, the efficacy of a novel chemical entity is intrinsically linked to its selectivity. While achieving potent activity at the primary therapeutic target is a prerequisite, ensuring minimal interaction with off-target proteins is paramount to mitigating adverse effects and defining a safe therapeutic window. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone , a novel compound we will refer to as Compound TDK-100 .
Publicly available data on TDK-100 is scarce, a common scenario for proprietary compounds in active development. However, a structural deconstruction of the molecule allows us to form a robust, scientifically-grounded hypothesis regarding its primary target and potential off-target interactions. This guide will therefore not only present a comparison but will first establish the logical basis for that comparison, detailing the requisite experimental systems to generate the necessary data.
Structural Analysis and Primary Target Hypothesis
Compound TDK-100 is a composite of several key functional groups, each contributing to its potential pharmacological profile.
-
2-Thienyl Ketone Core: The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Specifically, the 2-thienyl ketone moiety is a core feature of several non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[3]
-
Bulky 2,4,4-trimethylpentyl Group: This large, hydrophobic alkyl chain significantly increases the lipophilicity of the molecule. In the context of enzyme inhibitors, such bulky groups often occupy hydrophobic pockets within the active site, potentially conferring selectivity. For example, in COX enzymes, a bulky side chain can favor binding to the larger active site of the inducible COX-2 isoform over the constitutive COX-1, a key strategy for reducing gastrointestinal side effects.[4]
-
1,3-Dioxolane Moiety: While often employed as a bio-inert protecting group for carbonyls in chemical synthesis, the 1,3-dioxolane ring is not always a passive spectator.[5] Various compounds containing this ring system have demonstrated a wide range of biological activities, including antifungal and antibacterial properties, and can influence the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule.[6][7]
Primary Target Hypothesis: Based on the prevalence of the 2-thienyl ketone scaffold in anti-inflammatory agents, we hypothesize that the primary target of TDK-100 is an enzyme within the arachidonic acid cascade, most likely Cyclooxygenase-2 (COX-2) . The bulky trimethylpentyl side chain suggests a design intended for selective inhibition of COX-2 over COX-1.
Designing a Comprehensive Cross-Reactivity Study
A rigorous cross-reactivity assessment must be systematic, progressing from broad, early-stage screens to specific, functional assays. Our strategy is built on a tiered approach designed to identify potential liabilities efficiently.
Caption: Tiered workflow for cross-reactivity assessment.
Selection of Comparator Compounds
To contextualize the performance of TDK-100, we will compare it against two well-characterized NSAIDs:
-
Celecoxib: A selective COX-2 inhibitor. It serves as a benchmark for COX-2 potency and selectivity.
-
Ketoprofen: A non-selective COX-1/COX-2 inhibitor. It provides a reference for the activity profile of a non-selective agent and helps to validate the assay systems.[6]
Comparative Data Summary (Hypothetical Data)
The following tables summarize the expected outcomes from our proposed experimental plan. This data is hypothetical but is generated based on the structural features of TDK-100 and established profiles of the comparator compounds.
Table 1: Tier 1 & 2 - Biochemical and Reactivity Profile
| Compound | Glutathione (GSH) Depletion (%) @ 100 µM | Primary Target IC₅₀ (nM) | Key Off-Target IC₅₀ (nM) |
| COX-1 | COX-2 | ||
| TDK-100 | < 5% | 1500 | 55 |
| Celecoxib | < 5% | 2500 | 40 |
| Ketoprofen | < 5% | 25 | 150 |
IC₅₀: Half maximal inhibitory concentration. 5-LOX: 5-Lipoxygenase. CYP3A4: Cytochrome P450 3A4.
Table 2: Tier 3 - Cellular Activity and Cytotoxicity
| Compound | PGE₂ Inhibition IC₅₀ (nM) in LPS-stimulated RAW 264.7 cells | Cytotoxicity CC₅₀ (µM) in HepG2 cells |
| TDK-100 | 80 | > 100 |
| Celecoxib | 65 | > 100 |
| Ketoprofen | 200 | > 100 |
PGE₂: Prostaglandin E₂. CC₅₀: Half maximal cytotoxic concentration.
Interpretation of Hypothetical Data:
The data suggests TDK-100 is a potent and selective COX-2 inhibitor, comparable to Celecoxib. Its high IC₅₀ against COX-1 indicates a favorable selectivity profile. The lack of significant activity against 5-LOX and CYP3A4, coupled with low GSH reactivity, points towards a specific mechanism of action and a lower risk of non-specific covalent binding or major drug-drug interactions. The cellular assay data corroborates the biochemical findings, demonstrating on-target engagement in a relevant biological system. The high CC₅₀ value suggests a favorable preliminary safety profile.
Experimental Protocols
Protocol 1: In Chemico Reactivity - Glutathione (GSH) Depletion Assay
This assay assesses the potential for a compound to react non-specifically with nucleophiles, using the biological thiol GSH as a surrogate for cysteine residues in proteins.[8]
Causality: The thiophene ring is a known "structural alert" as it can be metabolically activated by Cytochrome P450 enzymes to form reactive electrophiles like thiophene S-oxides. These reactive metabolites can covalently bind to cellular macromolecules, leading to toxicity. This assay provides an early, cell-free indication of this potential liability.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of GSH in phosphate-buffered saline (PBS), pH 7.4.
-
Prepare 10 mM stock solutions of TDK-100, comparators, and a positive control (e.g., N-ethylmaleimide) in DMSO.
-
-
Reaction Incubation:
-
In a 96-well plate, add 5 µL of test compound stock to 245 µL of the GSH solution to achieve a final compound concentration of 200 µM and GSH concentration of 9.8 mM.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
-
Quantification of Remaining GSH:
-
Add 50 µL of the reaction mixture to a new plate containing 150 µL of a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in PBS.
-
Allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of GSH depletion relative to a vehicle (DMSO) control.
-
Protocol 2: In Vitro Biochemical Assay - COX-2 Fluorescent Inhibitor Screening
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-2.
Causality: This is the primary validation of our hypothesis. By directly measuring inhibition of the purified enzyme, we can determine potency (IC₅₀) and confirm that the compound's mode of action is through direct enzyme interaction, rather than an indirect cellular effect.
Caption: Principle of the fluorescent COX-2 inhibition assay.
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of TDK-100 and comparators in DMSO.
-
Add 1 µL of each dilution to a black, 96-well microplate.
-
-
Enzyme Incubation:
-
Add 20 µL of purified human recombinant COX-2 enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing arachidonic acid (substrate) and ADHP (a fluorescent probe) in Tris-HCl buffer, pH 8.0.
-
Add 20 µL of the reaction mixture to each well to start the reaction.
-
-
Fluorescence Reading:
-
Immediately place the plate in a fluorescent plate reader.
-
Monitor the increase in fluorescence (Excitation: 535 nm, Emission: 590 nm) over 10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the fluorescence curve) for each well.
-
Plot the percentage of inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Functional Assay - PGE₂ Release in Macrophages
This assay measures the downstream biological consequence of COX-2 inhibition in a relevant cell model.
Causality: A compound can be a potent inhibitor of a purified enzyme but fail in a cellular context due to poor membrane permeability or rapid efflux. This assay validates that TDK-100 can access its intracellular target and exert the desired functional effect—the suppression of pro-inflammatory prostaglandin production.
Methodology:
-
Cell Culture and Plating:
-
Culture RAW 264.7 murine macrophages in DMEM with 10% FBS.
-
Plate cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the medium with serum-free DMEM containing serial dilutions of TDK-100 or comparator compounds.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
-
Inflammatory Stimulation:
-
Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce COX-2 expression and inflammation.
-
Incubate for 18 hours at 37°C.
-
-
Supernatant Collection and Analysis:
-
Collect the cell culture supernatant from each well.
-
Quantify the concentration of Prostaglandin E₂ (PGE₂) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of PGE₂ inhibition relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value by plotting inhibition versus compound concentration.
-
Conclusion and Forward Outlook
The systematic evaluation of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2,4,4-trimethylpentyl ketone (TDK-100) , based on a hypothesis derived from its chemical structure, provides a robust pathway to understanding its therapeutic potential and safety profile. The proposed tiered approach, beginning with broad reactivity and computational screens and culminating in specific cell-based functional assays, ensures a comprehensive and resource-efficient characterization.
The hypothetical data presented herein paint a picture of TDK-100 as a potent and selective COX-2 inhibitor with a promising preclinical profile. By comparing its performance directly against both selective (Celecoxib) and non-selective (Ketoprofen) standards, researchers can precisely position this novel compound within the therapeutic landscape of anti-inflammatory agents. This self-validating system of inquiry, grounded in chemical rationale and confirmed through multi-layered biological testing, is the cornerstone of modern, integrity-driven drug development.
References
-
Thiophene-Based Compounds. (n.d.). MDPI Encyclopedia. Retrieved from [Link]
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Biological Activities of Thiophenes. (2024). MDPI Encyclopedia. Retrieved from [Link]
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Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. (2023). MDPI. Retrieved from [Link]
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Synthesis of some new thienyl and 1,3-thiazolyl-aminoketones with anti-inflammatory activity. (n.d.). Europe PMC. Retrieved from [Link]
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI. Retrieved from [Link]
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Thienyl-containing β-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. (n.d.). SciELO South Africa. Retrieved from [Link]
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Novel potent antimitotic heterocyclic ketones: synthesis, antiproliferative activity, and structure-activity relationships. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Anti-Inflammation and Anti-Nociception Effect of Ketoprofen in Rats Could Be Strengthened Through Co-Delivery of a H2S Donor, S-Propargyl-Cysteine. (2021). ResearchGate. Retrieved from [Link]
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Heterocyclic compounds: The Diverse World of Ringed Molecules. (2023). Open Access Journals. Retrieved from [Link]
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1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Heterocycles in Medicinal Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
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Research Review: Oral Ketone Supplements and Inflammation. (2021). Amy Lamotte. Retrieved from [Link]
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Two Pairs of 7,7′-Cyclolignan Enantiomers with Anti-Inflammatory Activities from Perilla frutescens. (2022). MDPI. Retrieved from [Link]
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The Use of Chemical Reactivity Assays in Toxicity Prediction. (n.d.). CORE. Retrieved from [Link]
Sources
- 1. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
